9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1h-carbazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid: is a complex organic compound with a unique structure that includes a carbazole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer method . The reaction conditions may vary depending on the desired substituents and the specific requirements of the synthesis process.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic carbazole core.
Common Reagents and Conditions:
Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate.
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various electrophiles can be used for substitution reactions, including halogens and nitro groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tetrahydrocarbazolones or benzazonine-diones .
Wissenschaftliche Forschungsanwendungen
Biology: Carbazole derivatives, including this compound, have shown promise in biological studies due to their potential antiviral, anticancer, and antimicrobial activities .
Medicine: Research has indicated that carbazole derivatives may have therapeutic potential in treating various diseases, including cancer and infectious diseases .
Industry: The compound’s unique structure makes it a valuable intermediate in the production of advanced materials and pharmaceuticals .
Wirkmechanismus
like other carbazole derivatives, it is likely to interact with specific molecular targets and pathways, leading to its observed biological effects . The exact molecular targets and pathways involved would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
2,3,4,9-Tetrahydro-1H-carbazole: A simpler derivative with similar core structure.
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole: A fluorinated derivative with potential biological activity.
9-Ethoxycarbonylmethyl-2,3,4,9-tetrahydro-1H-carbazole: A derivative with an ethoxycarbonylmethyl group.
Uniqueness: The presence of both the ethoxycarbonylmethyl and fluoro groups in 9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid makes it unique among carbazole derivatives. These functional groups may contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H18FNO4 |
---|---|
Molekulargewicht |
319.33 g/mol |
IUPAC-Name |
9-(2-ethoxy-2-oxoethyl)-6-fluoro-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid |
InChI |
InChI=1S/C17H18FNO4/c1-2-23-16(20)9-19-14-5-3-10(17(21)22)7-12(14)13-8-11(18)4-6-15(13)19/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,21,22) |
InChI-Schlüssel |
PRKSOJONLMLDRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C2=C(CC(CC2)C(=O)O)C3=C1C=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.